molecular formula C29H39NO5 B1265155 (1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione

(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione

Cat. No.: B1265155
M. Wt: 481.6 g/mol
InChI Key: RNNGFZNWONBXEI-RRSOKNRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione is a natural product found in Zoanthus with data available.

Scientific Research Applications

Time-Dependent Inhibitory Effects

The research explores the inhibitory impacts of a novel nonimmunosuppressive immunophilin ligand on CYP3A4/5. This study involves both in vitro and in vivo settings and provides a detailed pharmacokinetic model to predict drug-drug interactions and design dose regimens to avoid such interactions. It's noteworthy that the compound displayed weak to moderate inhibition of CYP3A4/5 at tested doses, indicating potential applications in modulating drug metabolism or reducing the effects of other drugs metabolized by these enzymes (Minematsu et al., 2010).

Synthesis of Kopsia Alkaloids

This paper describes the synthetic route to various Kopsia alkaloids, showcasing the complex chemistry involved in forming these structures. The ability to synthesize these compounds is crucial for further exploration of their potential medicinal properties or as tools in biological studies (Magnus et al., 2002).

Epimers from Gerbera piloselloides

The study provides insights into the structural aspects of Dibothrioclinin I and II, derived from Gerbera piloselloides. Understanding the structural nuances of these compounds can be pivotal for studies related to their biological activities or for synthetic modifications aimed at enhancing their properties (Wang et al., 2003).

Oxetane Formation by 1,3-Migration

This research investigates the 1,3-migration of benzyloxy groups in certain cations, leading to the formation of oxetane structures. Such studies are vital in understanding reaction mechanisms and could be exploited in the synthesis of complex molecules for pharmaceutical or material science applications (Mosimann & Vogel, 2000).

Bioactive Triorganotin(IV) Derivatives

This paper covers the synthesis and structural elucidation of bioactive triorganotin(IV) derivatives, highlighting their antimicrobial and antitumor activities. The findings could open pathways for the development of new therapeutic agents (Shaheen et al., 2014).

Properties

Molecular Formula

C29H39NO5

Molecular Weight

481.6 g/mol

IUPAC Name

(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione

InChI

InChI=1S/C29H39NO5/c1-16-9-20-19(21(31)10-16)11-22(32)24-25(20,3)15-29-27(5,26(24,4)13-23(33)35-29)6-7-28-12-17(2)8-18(34-28)14-30(28)29/h10,17-20,24H,6-9,11-15H2,1-5H3/t17-,18+,19-,20+,24-,25-,26+,27-,28-,29+/m0/s1

InChI Key

RNNGFZNWONBXEI-RRSOKNRKSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2CN3[C@](C1)(O2)CC[C@@]4([C@]35C[C@]6([C@@H]7CC(=CC(=O)[C@H]7CC(=O)[C@@H]6[C@]4(CC(=O)O5)C)C)C)C

Canonical SMILES

CC1CC2CN3C(C1)(O2)CCC4(C35CC6(C7CC(=CC(=O)C7CC(=O)C6C4(CC(=O)O5)C)C)C)C

Synonyms

norzoanthamine
norzoanthamine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione
Reactant of Route 2
(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione
Reactant of Route 3
(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione
Reactant of Route 4
(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione
Reactant of Route 5
(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione
Reactant of Route 6
(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione

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